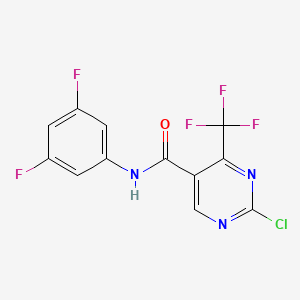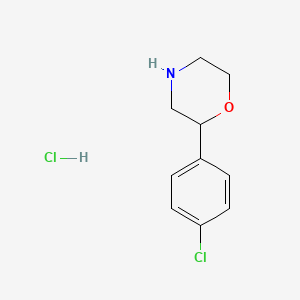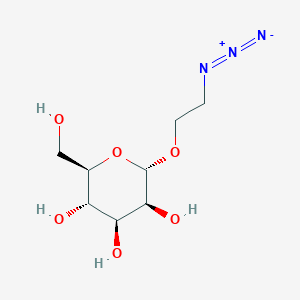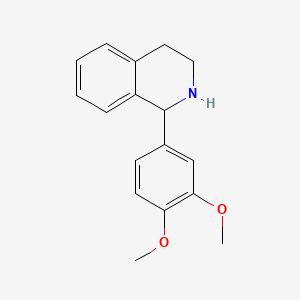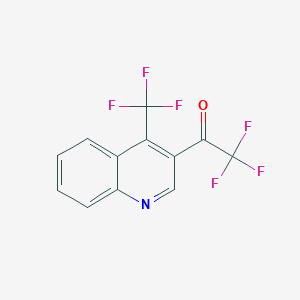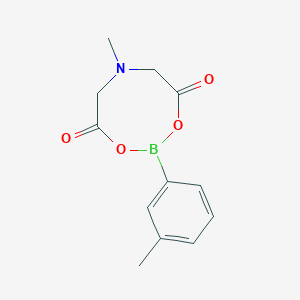
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Übersicht
Beschreibung
The compound "6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione" is a member of the 1,3,6,2-dioxazaborocane family, which are heterocyclic compounds containing boron, nitrogen, and oxygen atoms within a ring structure. These compounds have been studied for their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 1,3,6,2-dioxazaborocanes typically involves the reaction of boronic acids with dialkanolamines. For example, new 1,3,6,2-dioxazaborocanes with various substituents were synthesized by reacting aryl- or methylboronic acids with dialkanolamines, as described in one of the studies . The synthesis process can lead to the formation of compounds with different substituents, which can significantly affect their properties and potential applications.
Molecular Structure Analysis
The molecular structure of 1,3,6,2-dioxazaborocanes is characterized by a distorted tetrahedral coordination polyhedra around the boron atom, with boron-nitrogen distances providing evidence for the presence of B←N transannular interaction . The presence of substituents can introduce asymmetry in the bond angles, as observed in the case of a related compound, "2-(6-Bromopyridin-2-yl)-6-methyl-[1,3,6,2]dioxazaborocane" . The molecular structure is crucial for understanding the reactivity and interaction of these compounds with other molecules.
Chemical Reactions Analysis
The reactivity of 1,3,6,2-dioxazaborocanes can be explored through their reactions with various reagents. For instance, the treatment of a tris(dialkanolamine)borane with a dialkanolamine containing a phenyl group led to the formation of a new borocane compound . Additionally, these compounds can be used to synthesize germanium derivatives, indicating their versatility in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,6,2-dioxazaborocanes are influenced by their molecular structure and substituents. The X-ray crystallography studies provide detailed information about the crystal structure and intermolecular interactions, such as hydrogen bonding, which can affect the compound's solubility, stability, and reactivity . Vibrational spectroscopic studies, along with HOMO-LUMO and NBO analysis, offer insights into the electronic structure and charge distribution within the molecule, which are important for predicting its behavior in chemical processes .
Wissenschaftliche Forschungsanwendungen
1. Application in Polymer Chemistry
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione has been utilized in the field of polymer chemistry, specifically in modifying the properties of polystyrene. Researchers Wiącek et al. (2015) demonstrated the use of this compound as a reactive flame retardant in polystyrene. By incorporating boronated styrenes like 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione into the polymer matrix, they successfully reduced the flammability of polystyrene, thus enhancing its safety and application potential (Wiącek et al., 2015).
2. In Organocatalysis and Synthesis
The compound is also significant in the field of organic synthesis. Da̧browski et al. (2007) explored its use in the synthesis of ortho-functionalized arylboronic acids. They achieved this by undergoing a Br/Li exchange reaction, demonstrating the compound's utility in creating structurally diverse and potentially bioactive molecules (Da̧browski et al., 2007).
3. Structural and Material Sciences
In structural and material sciences, the compound's derivatives have been investigated for their unique structural properties. Sopková-de Oliveira Santos et al. (2004) analyzed the crystal structure of a related compound, providing insights into the molecular geometry and bond lengths which are crucial for understanding the material's properties (Sopková-de Oliveira Santos et al., 2004).
Eigenschaften
IUPAC Name |
6-methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4/c1-9-4-3-5-10(6-9)13-17-11(15)7-14(2)8-12(16)18-13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGWEHYNVYHMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B3040086.png)

![2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one](/img/structure/B3040089.png)
![4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3040090.png)
![1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene](/img/structure/B3040091.png)
![N5-[4-(trifluoromethoxy)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B3040094.png)
![1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride](/img/structure/B3040095.png)
